An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzyl Chloride
An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzyl chloride, with the chemical formula C₇H₅Cl₃, is a significant chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its unique structural features, characterized by a dichlorinated benzene ring attached to a chloromethyl group, impart specific reactivity that makes it a valuable building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-dichlorobenzyl chloride, detailed experimental protocols for its synthesis and key reactions, and insights into its applications, particularly in the realm of drug development.
Chemical and Physical Properties
The physical and chemical properties of 3,5-dichlorobenzyl chloride are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₃ | [1] |
| Molecular Weight | 195.47 g/mol | [1] |
| CAS Number | 3290-06-0 | [1] |
| Appearance | Colorless crystallizing solid | |
| Melting Point | 36 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available |
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 1,3-dichloro-5-(chloromethyl)benzene | [1] |
| InChI | InChI=1S/C7H5Cl3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | [1] |
| InChIKey | ZFLRKAMKGYNFPH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CCl |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | |
| Alcohol | Soluble | |
| Methanol | Information not available | |
| Ethanol | Information not available | |
| Acetone | Information not available | |
| Tetrahydrofuran (THF) | Information not available |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3,5-dichlorobenzyl chloride.
¹H and ¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 3,5-dichlorobenzyl chloride would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for 3,5-dichlorobenzyl chloride was not found, the spectrum of the related 3,5-dichlorobenzoyl chloride shows characteristic peaks.[4] Key expected absorptions for 3,5-dichlorobenzyl chloride would include C-H stretching from the aromatic ring and the CH₂ group, C=C stretching from the aromatic ring, and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum of 3,5-dichlorobenzyl chloride provides information about its molecular weight and fragmentation pattern. The molecular ion peak would be expected at m/z 194, corresponding to the nominal molecular weight. The fragmentation pattern would likely involve the loss of a chlorine atom or the chloromethyl group.[5][6] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[7]
| Ion | m/z (relative abundance) |
| [M]⁺ | 194 (base peak) |
| [M-Cl]⁺ | 159 |
| [C₆H₃Cl₂]⁺ | 145 |
Experimental Protocols
Detailed and reliable experimental protocols are critical for the successful synthesis and utilization of 3,5-dichlorobenzyl chloride in a research setting.
Synthesis of 3,5-Dichlorobenzyl Chloride from 3,5-Dichlorobenzyl Alcohol
This protocol describes the synthesis of 3,5-dichlorobenzyl chloride from its corresponding alcohol using thionyl chloride.[8]
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorobenzyl alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Add a catalytic amount of DMF to the solution.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution at room temperature. An exothermic reaction with the evolution of HCl and SO₂ gas will be observed. Ensure the reaction is performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 3,5-dichlorobenzyl chloride.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of 3,5-Dichlorobenzyl Chloride
Caption: Synthesis of 3,5-Dichlorobenzyl Chloride.
Nucleophilic Substitution Reaction: Synthesis of an Azide Derivative
Benzyl chlorides are susceptible to nucleophilic substitution reactions. The following is a general protocol for the synthesis of an azide derivative, a versatile intermediate for "click chemistry".[9]
Materials:
-
3,5-Dichlorobenzyl chloride
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 3,5-dichlorobenzyl chloride in anhydrous DMF.
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture to approximately 60-80 °C and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude azide product.
-
Purify the product by column chromatography on silica gel if necessary.
Nucleophilic Substitution of 3,5-Dichlorobenzyl Chloride
Caption: Nucleophilic Substitution Reaction.
Applications in Drug Development
3,5-Dichlorobenzyl chloride serves as a key intermediate in the synthesis of various biologically active molecules. The dichlorobenzyl moiety can be found in compounds with a range of therapeutic applications.
Antiviral Agents
Research has been conducted on 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug GCA-186.[10] The rationale behind replacing the methyl groups in GCA-186 with chloro-atoms was to prevent metabolism at those positions.[10] Although the resulting chloro derivatives showed reduced activity against HIV-1 compared to their methyl counterparts, this line of research highlights the use of the 3,5-dichlorobenzyl scaffold in the design of novel antiviral agents.[10]
Antifungal Agents
A series of 3,5-dichlorobenzyl ester derivatives have been synthesized and evaluated for their antifungal activity.[11] Starting from the highly active fragment, 3,5-dichlorobenzyl alcohol, various ester compounds were prepared.[11] Notably, certain derivatives exhibited significant antifungal activity against Botrytis cinerea and Rhizoctonia solani, comparable to the commercial fungicide boscalid.[11] This demonstrates the potential of the 3,5-dichlorobenzyl group in the development of new antifungal agents.
Safety and Handling
3,5-Dichlorobenzyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
GHS Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Conclusion
3,5-Dichlorobenzyl chloride is a versatile chemical intermediate with a distinct set of physical and chemical properties that make it a valuable tool in organic synthesis. Its reactivity, particularly in nucleophilic substitution reactions, allows for its incorporation into a wide range of molecular scaffolds. While its direct involvement in specific signaling pathways is not extensively documented, its role as a building block in the synthesis of potential antiviral and antifungal agents underscores its importance in drug discovery and development. Researchers and scientists working with this compound should adhere to strict safety protocols due to its corrosive nature. This guide provides a foundational understanding of the core chemical properties and applications of 3,5-dichlorobenzyl chloride to aid in its safe and effective use in a laboratory setting.
References
- 1. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-dichlorobenzyl chloride [stenutz.eu]
- 3. 3,5-Dichlorobenzoyl chloride(2905-62-6) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemconnections.org [chemconnections.org]
- 8. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
